The compound identified by the chemical registry number 749227-53-0 is known as Handle Region Peptide, specifically derived from rat sources. This compound acts as a prorenin receptor antagonist, which plays a significant role in various physiological processes. It has been studied for its potential therapeutic applications, particularly in the context of diabetic nephropathy and inflammatory conditions affecting the eye.
Handle Region Peptide is primarily sourced from rat models, where it exhibits its biological activity. The peptide's structure and function are critical for its role as an antagonist to the prorenin receptor, which is involved in the renin-angiotensin system—a key regulator of blood pressure and fluid balance.
Handle Region Peptide is classified as a pharmacological agent with specific antagonistic properties. Its primary classification falls under:
The synthesis of Handle Region Peptide typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to form the desired peptide chain. The process can be summarized as follows:
The synthesis requires careful control of reaction conditions including temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of Handle Region Peptide.
Handle Region Peptide has a specific amino acid sequence that defines its structure. The precise sequence contributes to its biological activity and interaction with the prorenin receptor.
Handle Region Peptide participates in various biochemical interactions primarily through its binding to prorenin receptors. The antagonistic action inhibits downstream signaling pathways associated with renin activity.
The binding affinity and kinetics can be studied using surface plasmon resonance or other biophysical methods to quantify interactions between Handle Region Peptide and its receptor targets. These studies help elucidate the mechanism by which this compound exerts its effects in biological systems.
The mechanism of action for Handle Region Peptide involves competitive antagonism at the prorenin receptor site. By binding to this receptor, it prevents prorenin from activating downstream signaling pathways that lead to increased blood pressure and renal damage.
Research indicates that inhibition of prorenin signaling can reduce inflammation and fibrosis in renal tissues, contributing to protective effects against diabetic nephropathy progression.
Handle Region Peptide has several scientific uses, primarily in research related to:
CAS No.: 85551-10-6
CAS No.: 2134602-45-0
CAS No.: 58-36-6
CAS No.:
CAS No.: 290308-51-9